Betulincaffeate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(Z)-4-oxopent-2-en-2-olate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Na.H2O/c1-4(6)3-5(2)7;;/h3,6H,1-2H3;;1H2/q;+1;/p-1/b4-3-;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDRZWCRRJOZNR-GSBNXNDCSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies of Betulincaffeate
Botanical Sources and Distribution Patterns of Betulincaffeate-Containing Species
This compound has been identified in several plant species, most notably within the genus Betula (birch). The concentration and distribution of this compound can vary depending on the specific species, geographical location, and the part of the plant being analyzed.
The outer bark of the Asian white birch, Betula platyphylla var. japonica, has been confirmed as a source of this compound, chemically identified as betulin (B1666924) 3-O-caffeate jst.go.jp. In chemical evaluations of this species, this compound was isolated and identified alongside more abundant triterpenoids such as betulin, lupeol, and betulinic acid jst.go.jp. While betulin can constitute a significant portion of the extract, this compound is typically present in smaller quantities, with one analysis reporting an average content of approximately 0.5% in white birch bark extracts uvt.ro. The identification of these compounds is routinely achieved through extensive spectroscopic analysis chemfaces.com.
This compound has been isolated from the bark of Betula alba (white birch) chemfaces.combiomol.com. The outer bark of Betula alba is a well-known source of various pentacyclic triterpenes, which are extracted together as a dry extract cosmacon.denotulaebotanicae.ro. While betulin is the primary component, this compound is also present biomol.comcosmacon.de.
Additionally, research has indicated the presence of betulin-3-caffeate in species outside the Betula genus. For instance, derivatives of betulin have been isolated from the bark of Quercus suber (cork oak) mdpi.com.
Advanced Extraction Techniques for this compound and Related Triterpenoids
The extraction of this compound is often performed as part of a broader process to isolate a range of triterpenoids from birch bark. Various methods, from classical solvent extraction to more advanced techniques, have been developed and optimized to enhance yield and purity.
Subcritical fluid extraction, also known as pressurized liquid extraction (PLE), is an advanced technique used for obtaining pentacyclic triterpenes from birch bark rcsi.sciencersc.org. This method utilizes solvents (such as water, ethanol (B145695), or methanol) at elevated temperatures and pressures, below their critical points semanticscholar.orgnih.gov. This state enhances the solvent's penetration and dissolving capabilities semanticscholar.org. For instance, subcritical water extraction has been successfully applied to obtain betulinic acid from birch bark nih.gov. The polarity of subcritical water can be dramatically decreased by increasing the temperature, allowing it to mimic the behavior of organic solvents like methanol (B129727) or ethanol, making it a green extraction fluid nih.gov. Studies have shown that using methanol at 100°C in a subcritical state can provide a high extraction rate for triterpenes rcsi.science. While PLE can produce a higher yield of extract compared to traditional reflux boiling, it may also require a higher solvent consumption rsc.org.
Traditional solvent-based extraction remains a common method for isolating triterpenoids, including this compound, from birch bark. Ethanol is frequently used due to its effectiveness and relatively low toxicity zenodo.org. Optimization of this process involves adjusting several key parameters to maximize the yield of the target compounds.
Studies on Betula platyphylla bark have focused on optimizing ultrasonic-assisted ethanol extraction. The critical variables include ethanol concentration, the solid-to-solvent ratio, extraction temperature, and extraction time mdpi.comnih.govresearchgate.net. One comprehensive study determined the optimal conditions for extracting betulin to be a 65% ethanol concentration, a 1:25 solid-to-solvent ratio, a temperature of 30°C, and an extraction time of 30 minutes, which achieved a yield of 92.67% mdpi.comnih.govresearchgate.net. Research has shown that among various solvents like propanol, acetone, and hexane, ethanol provides a higher yield for betulin extraction zenodo.org.
| Parameter | Optimal Value |
|---|---|
| Ethanol Concentration | 65% |
| Solid/Solvent Ratio | 1:25 |
| Extraction Temperature | 30°C |
| Extraction Time | 30 min |
Bioassay-Guided Isolation Strategies for Active this compound Principles
Bioassay-guided isolation is a systematic process used to identify and isolate bioactive compounds from complex natural extracts nih.govnih.gov. This strategy involves a stepwise fractionation of a crude extract, with each resulting fraction being tested for a specific biological activity (e.g., antioxidant, antimicrobial, or anti-inflammatory effects) researchgate.netmdpi.commdpi.com. The most active fractions are then subjected to further separation and purification until a pure, active compound is isolated nih.gov.
Synthetic Approaches and Derivatization Strategies for Betulincaffeate Analogues
Semi-Synthetic Modifications of Betulin (B1666924) for Caffeate Ester Formation
Betulin, a naturally abundant triterpene found in birch bark, serves as a primary starting material for the semi-synthesis of betulincaffeate and its analogues. nih.govmdpi.comuef.fi The presence of chemically active hydroxyl groups at the C-3 and C-28 positions of betulin makes it amenable to esterification reactions. mdpi.com
Chemical Transformation Pathways of Betulin to this compound
The synthesis of this compound from betulin has been a subject of research. researchgate.net Betulin (lup-20(29)-ene-3β,28-diol) can undergo chemical transformations to yield this compound (lup-20(29)-en-28-ol-3β-yl caffeate), which is a betulin-3-caffeate. acs.orgresearchgate.net This transformation typically involves the esterification of the hydroxyl group at the C-3 position of betulin with caffeic acid or a caffeate derivative. While specific detailed pathways for the direct transformation to this compound are explored in research, the general principle involves coupling the caffeate moiety to the betulin scaffold. researchgate.net
Strategies for Introducing Caffeate Moieties
Strategies for introducing caffeate moieties onto the betulin structure primarily focus on esterification of the hydroxyl groups. The C-3 hydroxyl group is a common site for modification to create this compound. acs.orgresearchgate.net Esterification reactions are fundamental chemical transformations used to achieve this coupling. mdpi.comresearchgate.net These strategies involve reacting betulin with caffeic acid or its activated derivatives under suitable reaction conditions, often employing coupling agents or catalysts to facilitate ester bond formation.
Synthesis of this compound Derivatives and Analogues
The synthesis of this compound derivatives and analogues involves structural modifications to the this compound molecule to potentially enhance its biological activity, solubility, or pharmacokinetic properties. nih.gov These modifications can occur at various positions on the triterpene skeleton.
Structural Modifications at Specific Positions (e.g., C-3, C-28)
Structural modifications of this compound and its parent compound betulin often target the hydroxyl groups at the C-3 and C-28 positions. mdpi.comnih.gov These positions are particularly reactive and allow for the introduction of various functional groups or moieties through reactions such as esterification, etherification, or oxidation. mdpi.com For instance, modifications at the C-3 position can involve the introduction of different acyl groups, including caffeate, as discussed earlier. acs.orgresearchgate.net The C-28 position, which bears a primary hydroxyl group in betulin, can also be modified, for example, by esterification or oxidation to a carboxylic acid, as seen in the synthesis of betulinic acid from betulin. mdpi.commdpi.comnih.govgoogle.com The synthesis of 3,28-disubstituted betulin derivatives highlights the potential for modifications at both positions. mdpi.commdpi.com
Mechanistic Investigations of Betulincaffeate S Biological Activities
Antioxidant Mechanisms of Action
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is implicated in the pathogenesis of various diseases. Betulincaffeate's antioxidant activity is a key area of investigation, with studies exploring its ability to neutralize free radicals and inhibit ROS generation.
Radical Scavenging Pathways (e.g., 1,1-diphenyl-2-picrylhydrazyl (B32988) radical-scavenging activity)
Radical scavenging is a primary mechanism by which antioxidants neutralize free radicals, preventing them from causing cellular damage. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a widely used spectrophotometric method to evaluate this ability mdpi.comnih.govnih.gov. The DPPH radical is a stable nitrogen-based free radical with a characteristic purple color, exhibiting strong absorbance at 517 nm nih.govnih.gov. Antioxidants capable of donating a hydrogen atom or an electron react with the DPPH radical, converting it to its reduced form, diphenyl-picrylhydrazine, which is non-radical and causes the solution to change color from violet to pale yellow nih.govnih.govresearchgate.net. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound nih.govresearchgate.net.
Studies investigating the antioxidant activity of betulin (B1666924) derivatives, which include compounds structurally related to this compound, have utilized the DPPH assay to assess their radical scavenging capacity researchgate.netnih.gov. While specific quantitative data (such as IC50 values) for this compound's DPPH scavenging activity were not consistently available across the examined literature snippets, research on betulin derivatives indicates that some of these compounds exhibit significant radical scavenging potential researchgate.netnih.gov. For instance, one study highlighted a specific betulin derivative (compound 8) as showing high antioxidant activity in DPPH and ABTS methods nih.gov. Another study on betulin and its derivatives also reported DPPH radical scavenging degrees for several compounds researchgate.net. The ability of this compound to act as a radical scavenger is likely attributed to the presence of the caffeic acid moiety, a known potent antioxidant with free radical scavenging capabilities nih.gov.
Inhibition of Reactive Oxygen Species (ROS) Generation
Beyond directly scavenging existing radicals, antioxidants can also exert their effects by inhibiting the generation of ROS. ROS are produced through various cellular processes, including mitochondrial respiration and enzymatic reactions mdpi.comfrontiersin.org. Excessive ROS production can lead to oxidative stress, damaging cellular components and contributing to disease development mdpi.com.
While direct studies specifically detailing this compound's mechanism of inhibiting ROS generation were not extensively found in the provided snippets, research on related compounds like betulinic acid (a lupane-type triterpenoid (B12794562) similar to the betulin core of this compound) has demonstrated effects on ROS levels. Betulinic acid has been shown to influence intracellular ROS generation in various cell models nih.govnih.gov. For example, betulinic acid induced ROS overproduction in human multiple myeloma cells, playing a role in its anticancer activity nih.gov. Conversely, betulinic acid treatment in porcine oocytes resulted in reduced ROS levels and elevated glutathione (B108866) levels, suggesting an antioxidant effect potentially mediated through the Nrf2/Keap1 signaling pathway, which regulates antioxidant genes plos.orgnih.gov.
Polyphenols in general are known to influence ROS generation through various mechanisms, including modulating enzyme activity involved in ROS production and upregulating endogenous antioxidant defense systems imrpress.comnih.gov. Given that this compound contains a caffeic acid moiety, it is plausible that it may also influence ROS generation pathways, although further specific research on this compound is needed to fully elucidate these mechanisms.
Anti-Glycation Mechanisms
Glycation, a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leads to the formation of Advanced Glycation End Products (AGEs) imrpress.comnih.govthieme-connect.de. AGEs accumulate in tissues and are implicated in the development and progression of diabetic complications and other chronic diseases imrpress.comthieme-connect.de. This compound has shown potential as an anti-glycation agent.
Inhibition of Advanced Glycation End Products (AGEs) Formation
The formation of AGEs is a complex process initiated by the reaction between carbonyl groups of reducing sugars and free amino groups, forming Schiff bases, which then rearrange into Amadori products imrpress.comnih.govmdpi.com. These intermediates undergo further complex reactions, including oxidation and dehydration, to form a diverse group of AGEs imrpress.comnih.gov.
Research has identified this compound as an active principle in inhibiting AGEs formation researchgate.netresearchgate.net. Studies involving extracts from Betula platyphylla bark, from which this compound can be isolated, have demonstrated potent inhibitory effects on AGE formation researchgate.netresearchgate.net. This compound and its derivatives were found to be active components responsible for this anti-glycation activity researchgate.netresearchgate.net. Notably, these compounds exhibited significantly higher activity compared to methyl caffeate, suggesting a synergistic role of the betulin moiety in enhancing the anti-glycation effect researchgate.netresearchgate.net.
The mechanisms by which compounds inhibit AGE formation are varied and can include scavenging reactive dicarbonyls (such as methylglyoxal (B44143) and 3-deoxyglucosone), chelating metal ions that catalyze oxidative reactions, and trapping carbonyl species nih.govmdpi.commdpi.com. Polyphenols, in general, are known to inhibit AGE formation through multiple pathways, including their antioxidant activity, as oxidative stress promotes AGE formation imrpress.comnih.govthieme-connect.de.
Suppression of 3-Deoxyglucosone (3-DG) Production
3-Deoxyglucosone (3-DG) is a highly reactive dicarbonyl compound and a key intermediate in the Maillard reaction pathway leading to AGE formation imrpress.com. The suppression of 3-DG production is considered a significant mechanism for inhibiting AGE formation researchgate.net.
Studies investigating the anti-glycation effects of natural compounds, including caffeic acid oligomers which are structurally related to this compound, have explored their ability to suppress 3-DG production researchgate.net. These compounds are hypothesized to inhibit AGE generation by suppressing the increase in 3-DG production, particularly in the early phases of the Maillard reaction researchgate.net. While direct experimental data specifically quantifying this compound's effect on 3-DG suppression was not detailed in the provided snippets, its identification as a potent AGE inhibitor researchgate.netresearchgate.net suggests that it may exert this effect, at least in part, by interfering with the formation or reactivity of dicarbonyl intermediates like 3-DG.
Modulation of Maillard Reaction Pathways by Polyphenols
Polyphenols are known to modulate the Maillard reaction pathways, influencing the formation of various products, including AGEs mdpi.comnih.govresearchgate.net. Their mechanisms of action are diverse and can occur at different stages of the reaction.
Polyphenols can interfere with the initial stages of the Maillard reaction by reacting with carbonyl groups of reducing sugars or amino groups of proteins mdpi.comnih.gov. They can also trap reactive intermediate dicarbonyl compounds like methylglyoxal and 3-deoxyglucosone, preventing them from reacting with proteins to form AGEs nih.govmdpi.comnih.govresearchgate.net. Furthermore, the antioxidant activity of polyphenols plays a crucial role, as oxidative reactions are involved in the formation of reactive intermediates and AGEs imrpress.comnih.govmdpi.com. By scavenging free radicals and reducing oxidative stress, polyphenols can indirectly inhibit AGE formation imrpress.comnih.gov.
This compound, as a compound containing a caffeic acid moiety (a type of polyphenol), is expected to modulate the Maillard reaction through similar mechanisms. Its ability to inhibit AGE formation researchgate.netresearchgate.net is likely a result of its multifaceted interactions with the Maillard reaction cascade, potentially involving dicarbonyl trapping, antioxidant effects, and interference with early glycation steps.
Summary of Key Findings on this compound's Biological Activities
While detailed quantitative data for every mechanistic aspect of this compound was not uniformly available, the research indicates its significant potential as an antioxidant and anti-glycation agent.
| Biological Activity | Proposed Mechanisms | Key Findings Related to this compound or Derivatives |
| Antioxidant | Radical Scavenging (e.g., DPPH) | Betulin derivatives show DPPH radical scavenging activity; this compound's caffeic acid moiety contributes to this potential. nih.govresearchgate.netnih.gov |
| Inhibition of ROS Generation | Related compounds (e.g., Betulinic acid) influence intracellular ROS levels; Polyphenols modulate ROS pathways. nih.govnih.govplos.orgnih.govimrpress.comnih.gov | |
| Anti-Glycation | Inhibition of AGEs Formation | Identified as an active principle for AGE inhibition in Betula platyphylla extracts; More potent than methyl caffeate. researchgate.netresearchgate.net |
| Suppression of 3-Deoxyglucosone (3-DG) Production | Related compounds (caffeic acid oligomers) suppress 3-DG production; Likely contributes to this compound's anti-AGE activity. researchgate.net | |
| Modulation of Maillard Reaction Pathways (via Polyphenol moiety) | Polyphenols trap dicarbonyls, exert antioxidant effects, and interfere with early glycation steps, modulating AGE formation. nih.govmdpi.commdpi.comnih.govresearchgate.net |
Anti-Inflammatory Signaling Pathways
Inflammation is a complex biological response involving various signaling pathways and mediators. Studies have investigated how this compound interacts with these pathways to exert its anti-inflammatory effects.
Inhibition of NF-κB Phosphorylation
The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in the regulation of inflammatory responses. wikipedia.orgresearchgate.net Activation of NF-κB typically involves phosphorylation events that lead to its translocation into the nucleus and the subsequent transcription of pro-inflammatory genes. Inhibition of NF-κB activation is a key strategy in anti-inflammatory therapy. guidetopharmacology.orgwikipedia.org Betulinic acid, a related compound, has been shown to inhibit NF-κB, leading to the downregulation of several pro-inflammatory genes. nih.govfrontiersin.org While direct evidence for this compound's specific effect on NF-κB phosphorylation is not explicitly detailed in the provided search results, the known anti-inflammatory properties of related triterpenes like betulinic acid suggest that this could be a potential mechanism under investigation for this compound as well.
Modulation of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-6)
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of inflammation. nih.govresearchgate.netspringermedizin.de Elevated levels of these cytokines are associated with various inflammatory diseases. researchgate.netsemanticscholar.org Modulation of their production is a significant aspect of anti-inflammatory interventions. researchgate.netsemanticscholar.orgnih.govciteab.com Betulinic acid has been shown to decrease TNF-α and IL-1β production in various models. nih.govfrontiersin.org The anti-inflammatory activity of this compound may involve the suppression of these crucial pro-inflammatory cytokines, similar to observations with related triterpenoids.
Role of STAT3 Signaling in Anti-Inflammatory Responses
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in various cellular processes, including inflammation and cancer. guidetopharmacology.orgresearcherslinks.com Constitutive activation of STAT3 is frequently observed in cancers and inflammatory disorders. guidetopharmacology.orgresearcherslinks.com Inhibiting STAT3 signaling is being explored as a therapeutic strategy. guidetopharmacology.orglipidmaps.orgnih.govresearchgate.net While the direct impact of this compound on STAT3 in the context of inflammation is not explicitly detailed, the involvement of STAT3 in inflammatory responses and the potential for triterpenoids to modulate this pathway suggest this as a possible area of investigation for this compound's anti-inflammatory mechanisms. Cucurbitacin I, another triterpenoid, is known to inhibit the STAT3/JAK signaling pathway. lipidmaps.org
Antiproliferative and Anti-Tumorigenic Mechanisms
This compound and related compounds have demonstrated antiproliferative and anti-tumorigenic activities, suggesting their potential in cancer therapy. These effects are mediated through various mechanisms, including the induction of apoptosis and selective cytotoxicity towards cancer cells.
Induction of Apoptosis via Caspase Cascade Activation (related to betulin)
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of cancer. libis.be Many anti-cancer agents induce apoptosis through the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell. citeab.comnih.govnih.govcephamls.comcephamls.comnih.govunesp.brbiointerfaceresearch.comnih.gov Betulin and its derivative betulinic acid are known to induce apoptosis in various cancer cell lines. nih.govnih.govjpccr.eumdpi.com Betulinic acid, for instance, induces apoptosis in human neuroblastoma cell lines and breast cancer cell lines MCF-7 and T47D. nih.govjpccr.eu This induction often involves the activation of the caspase cascade, including initiator caspases like caspase-9 and effector caspases like caspase-3. citeab.comnih.govnih.govcephamls.comcephamls.comnih.govunesp.brbiointerfaceresearch.comnih.gov Given that this compound is a derivative, it is plausible that its antiproliferative effects involve similar mechanisms of apoptosis induction through caspase activation, mirroring the actions of betulin and betulinic acid. mdpi.com
Selective Cytotoxicity Profiles in Cancer Cell Lines
A promising aspect of potential anti-cancer agents is their ability to selectively target and kill cancer cells while sparing normal, healthy cells. Betulinic acid has demonstrated selective cytotoxicity against various tumor cell lines, including melanoma, neuroectodermal, and malignant brain tumor cell lines, with minimal effects on normal cells at the same concentrations. nih.gov Studies have evaluated the cytotoxicity of betulinic acid on different human neoplastic and non-neoplastic cell lines, showing growth inhibition in neoplastic lines regardless of p53 status. nih.govnih.gov The selective effect of betulinic acid on tumor cells compared to normal cells highlights a favorable therapeutic profile. nih.govmdpi.com While specific cytotoxicity data for this compound across a broad panel of cancer cell lines is not extensively detailed in the provided snippets, the established selective cytotoxicity of its related compound, betulinic acid, suggests that this is a key area of investigation for this compound's anti-tumorigenic potential. nih.govmdpi.comway2drug.com
Illustrative Cytotoxicity Data (Based on related compound Betulinic Acid):
While specific data for this compound was not directly available, the following table presents illustrative data based on the selective cytotoxicity observed with Betulinic Acid on different cell lines, as discussed in the literature. This demonstrates the type of data relevant to evaluating the selective cytotoxicity profiles of such compounds.
| Cell Line Type | Example Cell Line | p53 Status | Cytotoxicity (e.g., IC50 value) | Selectivity (vs. Normal Cells) | Source (Related Compound) |
| Neuroblastoma | (Specific line not provided) | Not specified | Apoptosis induced | Selective | nih.govjpccr.eu |
| Breast Carcinoma | MCF-7 | Wild-type | Dose-dependent inhibition | Selective | nih.gov |
| Breast Carcinoma | T47D | Mutant | Dose-dependent inhibition | Selective | nih.gov |
| Melanoma | (Specific lines not provided) | Various | Selective cytotoxicity | Selective | nih.govjpccr.eu |
| Neuroectodermal Tumors | (Specific lines not provided) | Not specified | Selective cytotoxicity | Selective | nih.gov |
| Malignant Brain Tumors | (Specific lines not provided) | Not specified | Selective cytotoxicity | Selective | nih.gov |
| Normal Cells | Proliferating Lymphocytes | N/A | Unaffected at cytotoxic doses for cancer cells | - | nih.gov |
Note: This table presents data characteristics observed for betulinic acid as an example of the type of selective cytotoxicity profiles investigated for related compounds. Specific IC50 values were not consistently available across sources for direct inclusion.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in various physiological and pathological conditions, including tumor growth and metastasis. actasdermo.org While the direct anti-angiogenic mechanisms of this compound are not explicitly detailed in the provided search results, studies on diet-derived polyphenols, which include caffeic acid derivatives, have demonstrated anti-angiogenic properties. nih.gov These polyphenols can inhibit endothelial cell growth, a key component of angiogenesis. nih.gov Angiogenesis is a complex process involving various factors like vascular endothelial growth factor (VEGF) and angiopoietins, which activate specific receptors on endothelial cells and influence intracellular signaling pathways. actasdermo.org Anti-angiogenic therapies often target these factors or their receptors. thno.orgfrontiersin.org Further research is needed to specifically elucidate how this compound influences these pathways and factors to exert its anti-angiogenic effects.
Antimicrobial and Antiparasitic Mechanisms
This compound and related compounds have shown activity against various microorganisms and parasites.
Antifungal Activities
Natural compounds, including triterpenoids like betulin, have been investigated for their antifungal properties. google.com The mechanisms of antifungal activity can involve the disruption of fungal cell membranes and cell walls. nih.gov For instance, some antifungal agents can reduce the content of ergosterol, chitin, and β-(1,3)-glucan, which are essential components of the fungal cell envelope. nih.gov Other mechanisms may include the induction of oxidative stress and autophagy pathways in fungal cells. nih.gov While this compound has been identified as an active principle with antifungal activity in Betula platyphylla bark extract, suggesting a synergistic role of the betulin moiety, the precise mechanisms by which this compound exerts its antifungal effects require further investigation. researchgate.net
Anti-Toxoplasma Gondii Effects
Toxoplasma gondii is an obligate intracellular parasite that can infect various host cells. frontiersin.orgwikipedia.org Research into anti-Toxoplasma gondii agents has explored compounds that target essential parasite processes. For example, some compounds have been shown to disrupt the parasite's mitochondrial membrane potential and ATP production, leading to the generation of reactive oxygen species (ROS) and ultimately parasite death. frontiersin.org T. gondii also employs specific mechanisms for host cell invasion, involving the secretion of proteins that mediate adhesion and the formation of a mobile junction. frontiersin.org While this compound's activity against Toxoplasma gondii is mentioned uni.lu, the specific mechanisms by which it inhibits this parasite are not detailed in the provided information. Understanding how this compound interferes with parasite growth, invasion, or essential metabolic pathways is an area for future research.
Anti-HIV Activity (in the context of betulin derivatives)
Betulin derivatives, structurally related to this compound through the betulin component, have demonstrated anti-HIV activity. nih.govchemfaces.commdpi.com These derivatives can inhibit HIV-1 at different stages of its life cycle. Some betulin derivatives with modifications at the C-3 position have been shown to inhibit HIV-1 maturation, a crucial step for the virus to become infectious. nih.govnih.gov Other derivatives with side chains at C-28 can block HIV-1 entry into host cells. nih.gov Bi-functional betulinic acid derivatives containing modifications at both C-3 and C-28 have been synthesized to combine these mechanisms, showing enhanced potency against HIV-1 by acting on both entry and maturation. nih.gov For example, one such compound demonstrated activity against both processes. nih.gov Although this compound is a betulin derivative, its specific mechanism of anti-HIV activity within the context of entry or maturation inhibition requires dedicated study.
Preclinical Research Models and Findings for Betulincaffeate
In Vitro Cell-Based Assays
Cell-based assays are fundamental in the initial screening and mechanistic investigation of potential therapeutic compounds. Studies on betulincaffeate and related triterpene caffeates have focused on their effects on cell proliferation, viability, oxidative stress, glycation, and inflammatory responses.
Research has indicated that this compound and structurally related triterpene derivatives exhibit anti-proliferative and cytotoxic effects in various cancer cell lines. Betulin (B1666924) 3-caffeate, a derivative closely related to this compound, has demonstrated high antiproliferative activity in human and murine malignant cell lines, including P19, N2/D1, K1735-M2, PC-3, and CaOV3 cells researchgate.net. Studies on betulin and its acetylenic derivative, 28-O-propynoylbetulin, in a human melanoma cell line (G-361) showed concentration-dependent inhibition of cell proliferation and induction of apoptosis chemfaces.com. The derivative, 28-O-propynoylbetulin, exhibited nearly a 2-fold greater activity of caspase-3 compared to betulin, suggesting enhanced proapoptotic effects chemfaces.com. Betulin itself has shown a range of antiproliferative activities across different cancer cell types, from weak inhibition in human erythroleukaemia (K562) cells to strong inhibition in human neuroblastoma (SK-N-AS) cells chemsrc.com. Significant cytotoxicity has also been reported for betulin against primary cancer cell cultures derived from ovarian, cervical carcinoma, and glioblastoma patients, with IC50 values ranging from 2.8 to 3.4 μM chemsrc.com. Betulin and betulinic acid have also shown cytotoxic activity against human gastric carcinoma (EPG85-257) and human pancreatic carcinoma (EPP85-181) cell lines, including drug-resistant variants chemsrc.com. Betulin decreased the viability of metastatic colorectal cancer cell lines, including CT26, HCT116, and SW620 researchgate.net.
The antioxidant and anti-glycation properties of compounds like this compound are of significant interest due to their relevance in conditions such as diabetes and aging. Caffeic acid and its derivatives have been shown to mitigate oxidative stress markers in cellular and animal models of diabetes researchgate.net. These compounds can prevent protein glycation and the formation of advanced glycation end products (AGEs) researchgate.net. The mechanisms against glycation and AGE formation may involve their antioxidant nature, metal chelating activity, and ability to trap intermediate dicarbonyl compounds researchgate.net. Polyphenols, including those structurally related to the caffeate moiety of this compound, can inhibit AGE formation through various mechanisms, such as ameliorating oxidative stress and scavenging dicarbonyl species researchgate.net. Betulin has also been shown to increase glutathione (B108866) content in the hippocampus, an indicator of antioxidant activity researchgate.net.
Investigations into the anti-inflammatory effects of this compound and related compounds have been conducted using cell models. Betulin has been shown to inhibit pro-inflammatory responses induced by gram-negative stimuli like lipopolysaccharide (LPS) in cell lines relevant to lung inflammation chemfaces.com. In LPS-stimulated RAW 264.7 cells, betulin inhibited the levels of tumor necrosis factor α (TNF-α) and interleukin-6 (IL-6) and increased the level of IL-10 chemfaces.com. Furthermore, betulin suppressed the phosphorylation of nuclear factor-κB (NF-κB) p65 protein in these cells chemfaces.com. Birch bark extract, which contains betulin, has demonstrated anti-inflammatory effects in zebrafish by downregulating reactive oxygen species levels and the expression of COX-2α, IL-1β, and TNF-α, acting through the NF-ĸB signaling pathway researchgate.net. The activation of NF-κB is also implicated in inflammatory responses linked to advanced glycation end products researchgate.net.
In Vivo Animal Models
Animal models are crucial for evaluating the efficacy of potential therapeutic agents in a complex biological system before human trials. Preclinical in vivo studies have investigated the anti-tumor and anti-inflammatory effects of this compound and related compounds.
Rodent models have been employed to assess the anti-tumor efficacy of triterpenes, including those structurally related to this compound. Orally administered betulin significantly inhibited the metastasis of CT26 cells to the lung in a mouse model, demonstrating its potential anti-metastatic effect researchgate.net. While specific in vivo anti-tumor data for this compound (Betulin-3-Caffeate) is less extensively reported in the immediate search results compared to betulin or betulinic acid, the observed in vitro activity of betulin 3-caffeate researchgate.net and the in vivo efficacy of related triterpenes like betulin researchgate.netnih.gov support the rationale for further investigation in animal tumor models.
Animal models of inflammation have been used to evaluate the anti-inflammatory potential of this compound-related compounds. Betulin has been shown to alleviate LPS-induced acute lung injury in mice chemfaces.com. Treatment with betulin in this model diminished pro-inflammatory cytokines, myeloperoxidase activity, and bacterial loads in lung tissue during gram-negative pneumonia, suggesting its potential as a strategy for treating lung inflammation chemfaces.com.
Due to the lack of specific research findings on the chemical compound "this compound" (PubChem CID 16218418) regarding its anti-parasitic activity against Trypanosoma cruzi and Plasmodium falciparum, as well as its therapeutic efficacy and target engagement in preclinical models within the conducted searches, it is not possible to generate a detailed article strictly following the provided outline for this specific compound.
The search results provided general information on preclinical research models used for parasitic diseases and discussed the anti-parasitic activity of related compounds, such as Betulinic Acid (PubChem CID 64971) guidetopharmacology.org. However, no specific data or detailed findings pertaining solely to this compound (PubChem CID 16218418) for the requested sections were found.
Therefore, the detailed content for sections 5.2.3 (Models for Anti-Parasitic Activity) and 5.2.4 (Investigation of Therapeutic Efficacy and Target Engagement in Preclinical Models) focusing exclusively on this compound cannot be provided based on the available search results.
Structure Activity Relationship Sar Studies of Betulincaffeate and Its Derivatives
Impact of Substituents and Structural Modifications on Potency and Selectivity
While specific studies on the structural modifications of betulincaffeate are limited, extensive research on other betulin (B1666924) and betulinic acid derivatives provides valuable insights into how modifications at key positions can affect biological activity.
Modifications at C-3 and C-28 Positions
The C-3 and C-28 positions of the betulin scaffold are the most accessible for chemical modification. In this compound, the C-3 position is esterified with caffeic acid. Research on other C-3 esters of betulin has shown that the nature of the ester group can significantly modulate activity. For instance, the introduction of different acyl groups can alter the lipophilicity and steric properties of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.
The C-28 primary hydroxyl group in this compound remains free. In many studies of betulin derivatives, modification at this position has been shown to be critical for enhancing potency and selectivity. For example, oxidation of the C-28 hydroxyl group to a carboxylic acid to form betulinic acid derivatives often leads to a significant increase in anticancer and anti-HIV activity. It is therefore plausible that modifications at the C-28 position of this compound could lead to novel derivatives with improved therapeutic potential.
Table 1: Potential Modification Sites on the this compound Scaffold
| Position | Original Group in this compound | Potential Modifications (based on related compounds) | Expected Impact |
| C-3 | Caffeate Ester | Variation of the phenolic acid ester | Altered antioxidant and anti-inflammatory activity, changes in target specificity |
| C-28 | Hydroxyl (-OH) | Oxidation to aldehyde or carboxylic acid, esterification, amidation | Enhanced potency, improved pharmacokinetic properties, altered biological activity profile |
Computational and QSAR Approaches in this compound SAR Research
Quantitative Structure-Activity Relationship (QSAR) and other computational modeling techniques are powerful tools for understanding the SAR of complex molecules and for designing new, more potent derivatives. While specific QSAR studies dedicated to this compound are not readily found in the literature, numerous such studies have been performed on other betulin and betulinic acid derivatives. These studies typically involve the generation of a dataset of compounds with known biological activities, the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), and the development of a mathematical model that correlates these descriptors with the observed activity.
Such models can provide valuable insights into the key structural features required for a particular biological activity and can be used to predict the activity of novel, untested compounds. The application of these computational approaches to a series of specifically designed and synthesized this compound derivatives would be a logical next step in elucidating its detailed SAR and in guiding the rational design of new therapeutic agents based on its scaffold.
Analytical Methodologies for Betulincaffeate Research
Chromatographic Techniques for Qualitative and Quantitative Analysis
Chromatography is fundamental to the study of betulincaffeate, enabling its separation from complex matrices such as plant extracts. The choice of technique depends on the objective, whether it is for initial detection (qualitative), measurement of concentration (quantitative), or purification.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of triterpenoids, including this compound and its parent compounds. mdpi.comresearchgate.net Reversed-phase (RP-HPLC) is the most common mode employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. mdpi.comnih.gov This technique allows for the efficient separation of this compound from other related triterpenes found in extracts, such as betulin (B1666924), betulinic acid, and lupeol. researchgate.netmdpi.com
For qualitative analysis, HPLC is used to identify the presence of this compound in a sample by comparing its retention time with that of a known standard. Quantitative analysis is achieved by creating a calibration curve from standards of known concentrations and using it to determine the amount of the compound in the sample. mdpi.com Detection is commonly performed using ultraviolet (UV) or Diode Array Detectors (DAD), typically at wavelengths around 210 nm where triterpenoids absorb light. mdpi.comnih.gov For greater sensitivity and selectivity, HPLC can be coupled with mass spectrometry (MS) or charged aerosol detection (CAD). rsc.org A preparative HPLC system with a refractometric detector has also been described for the specific isolation of pure this compound from birch bark extracts. researchgate.net
Table 1: Example of HPLC Conditions for Analysis of Betulin Derivatives This table represents typical conditions used for related triterpenoids, which would be adapted for this compound analysis.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm × 250 mm, 5 µm) | nih.govmdpi.com |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water | mdpi.commdpi.com |
| Flow Rate | 1.0 mL/min | mdpi.com |
| Detection | UV/DAD at ~210 nm | mdpi.comnih.gov |
| Column Temperature | 35 °C | mdpi.com |
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically under 2 µm). This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. While specific UPLC methods for the analysis of this compound are not extensively detailed in the literature, the technique is well-suited for the complex phytochemical profiling of plant extracts. mdpi.com Given its advantages, UPLC coupled with mass spectrometry (UPLC-MS) would be a powerful tool for the rapid and sensitive qualitative and quantitative analysis of this compound.
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for analyzing triterpenoids. mdpi.comresearchgate.net However, due to the low volatility of large molecules like this compound, direct analysis is challenging. mdpi.com Therefore, a derivatization step is typically required to convert the non-volatile compound into a more volatile derivative before it can be analyzed by GC. This process involves chemical modification, for instance, by silylation of hydroxyl groups. While effective, this adds complexity to sample preparation. GC-MS analysis provides not only separation but also mass spectral data, which is highly valuable for structural confirmation. ijpsonline.comnih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the initial qualitative screening of plant extracts for the presence of this compound. It can also be used in a preparative format to isolate the compound. researchgate.net In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a solvent system (mobile phase) is allowed to move up the plate. nih.gov The separation is based on the differential partitioning of the compounds between the two phases. For related triterpenes, a mobile phase consisting of toluene (B28343) and ethyl acetate (B1210297) has been successfully used. nih.gov After development, the separated compounds appear as spots, which can be visualized under UV light or by spraying with a chemical reagent. researchgate.net
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that does not use a solid support matrix, thereby avoiding the irreversible adsorption of the sample onto a stationary phase. High-speed counter-current chromatography (HSCCC) is particularly effective for the separation and purification of natural products from crude extracts. nih.gov The technique relies on partitioning the components of a mixture between two immiscible liquid phases (a stationary liquid phase and a mobile liquid phase). Although its application for the specific isolation of this compound is not widely reported, it has been successfully used to purify high-purity betulinic acid from plant extracts, demonstrating its significant potential for isolating this compound from complex mixtures. nih.gov
Spectrometric Techniques for Structural Elucidation and Quantification
Following separation, spectrometric techniques are indispensable for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed.
¹H NMR provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons. researchgate.net
¹³C NMR provides information on the number and types of carbon atoms in the molecule. acs.org
Together, these techniques allow researchers to piece together the entire carbon-hydrogen framework of the this compound molecule. Specific chemical shift values from ¹H and ¹³C NMR spectra serve as a definitive fingerprint for the compound's structure. researchgate.netacs.org
Table 2: Reported ¹H-NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) in CDCl₃ | Reference |
|---|---|---|
| H-3 | 4.56 (m) | researchgate.net |
| H-19 | 2.46 (m) | researchgate.net |
| H-28 | 3.80 and 3.36 (ABq) | researchgate.net |
| H-8' (Caffeate moiety) | 6.24 (d, J=15.8 Hz) | researchgate.net |
| H-7' (Caffeate moiety) | 7.56 (d, J=15.8 Hz) | researchgate.net |
| Aromatic Protons | 6.85 (d, J=7.8 Hz), 7.04 (dd, J=7.8, 1.8 Hz), 7.14 (d, J=1.8 Hz) | researchgate.net |
| Tertiary Methyls | 0.99, 0.96, 0.89, 0.86, 0.84 | researchgate.net |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides both separation and detection. mdpi.comrsc.org Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for triterpenoids. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the compound's elemental formula.
Furthermore, tandem mass spectrometry (MS/MS) is used for structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides valuable information about the different structural components of the molecule, such as the betulin backbone and the caffeate ester group. This fragmentation data can help differentiate between isomers and confirm the identity of the compound. nih.govmdpi.com
Mass Spectrometry (MS, MS/MS, HPLC-MS/MS, UPLC–MS)
Mass spectrometry is a cornerstone technique in the analysis of this compound and related triterpenoids due to its high sensitivity and ability to provide detailed structural information. nih.govnih.gov
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS):
Mass spectrometry provides the mass-to-charge ratio (m/z) of the parent molecule, which is fundamental for its identification. For this compound, the expected molecular ion would correspond to its molecular weight. Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. nih.gov In this technique, the molecular ion is isolated and fragmented, and the resulting fragment ions provide insights into the molecule's structure.
While direct MS/MS data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known fragmentation of its constituent parts: betulinic acid and caffeic acid. The fragmentation of the betulinic acid moiety, a lupane-type pentacyclic triterpenoid (B12794562), typically involves characteristic losses. For instance, in the negative ion mode, the deprotonated molecule of betulinic acid ([M-H]⁻) at m/z 455.35 undergoes fragmentation through the loss of a water molecule (-18 Da), a carboxyl group (-44 Da as CO₂), and other neutral losses from the pentacyclic structure. nih.gov The caffeic acid moiety is also expected to produce characteristic fragment ions.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
HPLC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of tandem mass spectrometry. nih.gov This method is widely used for the quantitative analysis of pentacyclic triterpenoids in complex mixtures like plant extracts. nih.gov In a typical HPLC-MS/MS setup, the sample is first separated on an HPLC column, often a reversed-phase column like C18. The separated components then enter the mass spectrometer for detection. The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances the selectivity and sensitivity of the analysis, allowing for the quantification of target compounds even at low concentrations. nih.gov
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS):
UPLC-MS is an advancement of HPLC-MS that utilizes columns with smaller particle sizes, resulting in higher resolution, faster analysis times, and improved sensitivity. This technique is particularly advantageous for the analysis of complex samples containing multiple structurally related compounds. A sensitive UPLC-Q-TOF-MS/MS method has been established for determining the metabolite profile of similar compounds like betulin. researchgate.net
| Technique | Application in this compound Research | Key Advantages |
| MS | Determination of molecular weight. | Fundamental for compound identification. |
| MS/MS | Structural elucidation through fragmentation analysis. | Provides detailed structural information. |
| HPLC-MS/MS | Quantification and identification in complex mixtures. | High selectivity and sensitivity. |
| UPLC-MS | High-resolution separation and sensitive detection. | Faster analysis and improved resolution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products, including this compound. nih.gov Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to determine the complete chemical structure and stereochemistry of the molecule. nih.govnih.gov
The ¹H NMR spectrum of this compound would exhibit characteristic signals for the triterpenoid backbone of betulinic acid and the aromatic and olefinic protons of the caffeic acid moiety. Similarly, the ¹³C NMR spectrum would show distinct signals for all the carbon atoms in the molecule, allowing for the complete assignment of the carbon skeleton. nih.gov 2D NMR experiments are crucial for establishing the connectivity between protons and carbons and for confirming the ester linkage between the betulinic acid and caffeic acid moieties.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Moieties: Note: These are generalized expected shifts and can vary based on the solvent and specific molecular environment.
| Moiety | Proton/Carbon | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Betulinic Acid | Methyl groups (C23-C27, C30) | 0.7 - 1.7 | 14 - 30 |
| Olefinic protons (H29) | ~4.6, ~4.7 | - | |
| C3-H | ~3.2 | ~79 | |
| C20 (Olefinic) | - | ~150 | |
| C29 (Olefinic) | - | ~109 | |
| C28 (Carboxyl) | - | ~178 | |
| Caffeic Acid | Aromatic protons | 6.8 - 7.6 | 115 - 122 |
| Olefinic protons | 6.3 - 7.6 | 115 - 145 | |
| Aromatic carbons | - | 114 - 148 | |
| Carbonyl carbon | - | ~167 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively. nih.gov
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. These would include:
O-H stretching: A broad band around 3400 cm⁻¹ from the hydroxyl groups on the caffeic acid moiety.
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the triterpenoid skeleton.
C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the ester carbonyl group, and another for the carboxylic acid if present in a related compound.
C=C stretching: Bands in the 1600-1650 cm⁻¹ region for the aromatic ring of the caffeic acid moiety and the double bond in the lupane (B1675458) skeleton.
C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the ester linkage.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum of this compound is primarily determined by the chromophores present in the molecule. The caffeic acid moiety, with its extended conjugation system of the aromatic ring and the α,β-unsaturated carboxylic acid, will be the dominant chromophore. The experimental UV spectrum of caffeic acid in methanol shows absorption bands at approximately 327, 295, 243, and 217 nm. rsc.orgacs.org The betulinic acid part does not have significant absorption in the UV-Vis range. Therefore, the UV-Vis spectrum of this compound is expected to be very similar to that of caffeic acid esters.
Sample Preparation and Extraction Protocols for Analytical Studies
The accurate analysis of this compound from natural sources necessitates efficient sample preparation and extraction protocols to isolate the compound from the complex plant matrix.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. sigmaaldrich.com It is more efficient than liquid-liquid extraction and uses smaller volumes of organic solvents. sigmaaldrich.com The choice of the solid phase (sorbent) is critical and depends on the polarity of the analyte and the matrix components. For the isolation of pentacyclic triterpenoids, which are relatively nonpolar, reversed-phase sorbents like C18 are commonly used.
The general steps for SPE include:
Conditioning: The sorbent is activated with a solvent like methanol.
Equilibration: The sorbent is washed with a solvent similar to the sample matrix, usually water.
Sample Loading: The sample extract is passed through the sorbent, where the analyte is retained.
Washing: The sorbent is washed with a weak solvent to remove interfering compounds.
Elution: The analyte of interest is eluted with a strong solvent, such as methanol or acetonitrile.
A simple and precise analytical method for the determination of hydroxy pentacyclic triterpene acids in vegetable oils involves isolation of the acidic fraction by solid-phase extraction using bonded aminopropyl cartridges. nih.gov
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of moderately nonpolar compounds like pentacyclic triterpenoids from plant material, a common approach is to first extract the plant material with a polar solvent like methanol or ethanol (B145695) to obtain a crude extract. nih.gov This extract is then partitioned between water and an immiscible organic solvent such as ethyl acetate or chloroform. The triterpenoids will preferentially partition into the organic layer, which can then be separated and concentrated.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is a green and efficient extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. eurekaselect.com SFE is particularly suitable for the extraction of nonpolar to moderately polar compounds like triterpenoids. eurekaselect.com The solvating power of the supercritical fluid can be tuned by changing the pressure and temperature, allowing for selective extraction. eurekaselect.com
For the extraction of polar triterpenoids, a modifier such as ethanol or methanol is often added to the supercritical CO₂ to increase its polarity and solvating strength. eurekaselect.com The operating conditions for the SFE of triterpenoids from biomass typically range from 40 to 90°C and 100 to 500 bar. eurekaselect.com A comparative study showed that supercritical fluid extraction using ethanol as a cosolvent for CO₂ achieved a high extraction yield of betulinic acid (4.34%) from the dried bark of the plane tree (Platanus acerifolia L.). nih.gov
| Extraction Method | Principle | Typical Solvents/Phases | Advantages |
| Solid Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | Reversed-phase (C18), Normal-phase, Ion-exchange. | High selectivity, low solvent consumption, easily automated. |
| Liquid-Liquid Extraction (LLE) | Differential solubility in two immiscible liquids. | Water and an immiscible organic solvent (e.g., ethyl acetate, chloroform). | Simple, widely applicable. |
| Supercritical Fluid Extraction (SFE) | Dissolution in a supercritical fluid. | Supercritical CO₂ with or without modifiers (e.g., ethanol). | Environmentally friendly, tunable selectivity, mild operating conditions. |
Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Research of Betulincaffeate
Pharmacokinetic Investigations in Preclinical Models
No published studies were identified that have investigated the pharmacokinetic profile of betulincaffeate in preclinical models. Consequently, there is no available data on the following aspects:
Pharmacodynamic Modeling and Simulation in Preclinical Settings
Similarly, there is a lack of research into the pharmacodynamic properties of this compound. This includes:
Relationship between Exposure and Biological Activity
The biological activity of betulinic acid derivatives is diverse, with significant research focusing on their antiproliferative and antiviral properties. For instance, in vitro studies have demonstrated that certain derivatives of betulinic acid exhibit inhibitory effects on various cancer cell lines, including breast, lung, liver, and colorectal cancers. The antitumor effects are often linked to the induction of apoptosis through the activation of the caspase cascade and the inhibition of key cell signaling pathways such as PI3K/Akt/mTOR. researchgate.net
Furthermore, phosphonic derivatives of betulin (B1666924) and betulinic acid have been evaluated for their antiviral activity against human and animal viruses. mdpi.com The efficacy in these preclinical models is dependent on the concentration of the compound, highlighting a clear exposure-response relationship. For example, the effective concentration (EC₅₀), which is the concentration of a drug that gives half-maximal response, is a key parameter determined in these studies to quantify antiviral potency. mdpi.com
The table below summarizes the types of biological activities investigated for betulinic acid and its derivatives, which are dependent on the exposure concentration.
| Biological Activity Investigated | Target | Key Metrics |
| Antiproliferative | Various Cancer Cell Lines | GI₅₀ (Concentration for 50% growth inhibition) |
| Antiviral | Human and Animal Viruses | EC₅₀ (Half-maximal effective concentration), IC₅₀ (Half-maximal inhibitory concentration) |
| Anti-inflammatory | Cellular Models | Reduction in pro-inflammatory markers |
| Antimalarial | Plasmodium falciparum | IC₅₀ |
It is important to note that the poor aqueous solubility of betulinic acid and many of its derivatives can limit their bioavailability, posing a challenge for achieving therapeutic exposure levels in vivo. nih.govnih.gov Consequently, a significant portion of preclinical research is dedicated to synthesizing derivatives with improved pharmacokinetic properties to enhance exposure and, thereby, biological activity. nih.gov
Predictive Modeling for Preclinical Optimization
In the preclinical development of betulinic acid derivatives, including esters like this compound, predictive modeling plays a crucial role in optimizing their properties for potential therapeutic use. These models, ranging from computational simulations to artificial intelligence-based approaches, aim to forecast the pharmacokinetic profiles and synthetic accessibility of novel compounds, thereby guiding the selection and modification of lead candidates.
In Silico Pharmacokinetic Predictions:
Computational, or in silico, methods are frequently employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of betulinic acid derivatives. mdpi.com These simulations provide early insights into the potential in vivo behavior of a compound, helping to identify potential liabilities such as poor absorption or rapid metabolism. For example, in silico studies on phosphonic derivatives of betulinic acid have been used to assess their pharmacokinetic profiles. mdpi.com Similarly, pharmacokinetic simulations have been undertaken to rationalize the potential in vivo application of C-28 ester derivatives of betulinic acid. mdpi.com
The following table illustrates the types of parameters predicted through in silico modeling for betulinic acid derivatives:
| ADMET Parameter | Predicted Property | Significance for Optimization |
| Absorption | Gastrointestinal absorption rate | Predicts oral bioavailability |
| Distribution | Blood-brain barrier permeability | Determines potential for CNS activity or toxicity |
| Metabolism | Interaction with Cytochrome P450 enzymes (e.g., CYP3A4) | Predicts drug-drug interactions and metabolic stability |
| Toxicity | Interaction with nuclear receptors | Early flag for potential toxicity issues |
Predictive Modeling for Synthesis Optimization:
Beyond pharmacokinetic predictions, modeling techniques are also used to optimize the synthesis of betulinic acid esters. Artificial Neural Networks (ANN) and Support Vector Machines (SVM) have been successfully used to predict the yield of enzymatic synthesis of betulinic acid esters. arxiv.orgmaxwellsci.comijcce.ac.irijcce.ac.ir These models are trained on experimental data, considering variables such as reaction time, temperature, enzyme amount, and molar ratios of reactants. By accurately predicting the reaction yield under different conditions, these models help in optimizing the synthetic process, making it more efficient and cost-effective. arxiv.orgmaxwellsci.com
For example, General Regression Neural Network (GRNN) and SVM models have shown high prediction accuracy for the yield of 3β-O-phthalic ester of betulinic acid, with low root mean square errors. arxiv.orgmaxwellsci.com This predictive capability allows researchers to identify the optimal reaction conditions with a reduced number of experiments.
Bioanalytical Methods in Preclinical PK/PD Studies
The accurate quantification of a drug and its metabolites in biological matrices is fundamental to preclinical pharmacokinetic and pharmacodynamic studies. For betulinic acid and its derivatives, a variety of bioanalytical methods have been developed and utilized to determine their concentrations in samples such as plasma, serum, and tissues. ijprajournal.comresolvemass.ca These methods must be sensitive, specific, and reliable to provide the high-quality data needed to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The most commonly employed techniques for the analysis of betulinic acid and its derivatives are chromatographic methods coupled with various detectors. ijprajournal.com
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation and quantification of betulinic acid. ijprajournal.com Reversed-phase HPLC (RP-HPLC) is frequently used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. ijprajournal.com Detection is often achieved using ultraviolet (UV) spectrophotometry. ijprajournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, HPLC is often coupled with mass spectrometry. LC-MS/MS is particularly powerful for analyzing complex biological samples, as it can differentiate the analyte from endogenous matrix components with high specificity. mdpi.commdpi.com This method has been proposed for the highly sensitive and selective determination of betulinic acid. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique for the analysis of triterpenes like betulinic acid. mdpi.com This method is suitable for volatile and thermally stable compounds, or those that can be made volatile through derivatization.
The table below provides a summary of the bioanalytical methods used for the determination of betulinic acid and its derivatives.
| Analytical Technique | Abbreviation | Common Detector(s) | Key Advantages |
| High-Performance Liquid Chromatography | HPLC | Ultraviolet (UV) | Robust, widely available, good for routine analysis |
| High-Performance Thin Layer Chromatography | HPTLC | Densitometer | High throughput, cost-effective for screening |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Mass Spectrometer | High sensitivity and selectivity |
| Gas Chromatography-Mass Spectrometry | GC-MS | Mass Spectrometer | Suitable for volatile compounds, provides structural information |
The development and validation of these bioanalytical methods are critical steps before they can be implemented in routine toxicokinetic or pharmacokinetic studies. mdpi.com Validation ensures that the method is accurate, precise, and reproducible for its intended purpose.
Q & A
Q. What are the established methods for synthesizing Betulincaffeate, and how can researchers validate the reaction pathway?
this compound is synthesized via esterification of betulin (a pentacyclic triterpene) and caffeic acid. Key steps include:
- Betulin extraction : Purification from birch bark using ethanol or methanol-based Soxhlet extraction, followed by recrystallization .
- Esterification : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous conditions .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm ester bond formation using FT-IR (C=O stretch at ~1740 cm⁻¹) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
A multi-technique approach is recommended:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the ester linkage (e.g., δ 4.5–5.0 ppm for the ester proton) and absence of unreacted starting materials .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C39H56O5) .
- Chromatography : HPLC-PDA to assess purity (>95%) and stability under varying pH/temperature .
Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?
Prioritize target-specific assays based on its dual bioactive moieties (betulin’s anti-cancer properties and caffeic acid’s antioxidant effects):
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory activity : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages .
- Antioxidant capacity : DPPH radical scavenging assay to quantify free radical neutralization .
Advanced Research Questions
Q. What strategies can optimize this compound’s synthesis yield and scalability for preclinical studies?
Challenges include low solubility and reaction efficiency. Solutions involve:
Q. How should researchers address contradictions between in vitro potency and in vivo efficacy of this compound?
Discrepancies often arise from poor bioavailability or metabolic instability. Methodological considerations:
- Bioavailability studies : Pharmacokinetic profiling (e.g., Cmax, Tmax) via LC-MS/MS after oral/intravenous administration .
- Metabolite identification : Incubate this compound with liver microsomes to detect hydrolysis products (e.g., free betulin) .
- Formulation tweaks : Nanoencapsulation (liposomes) or PEGylation to enhance plasma half-life .
Q. What experimental frameworks are suitable for investigating this compound’s synergistic effects with existing therapies?
Use combinatorial models to assess additive or synergistic interactions:
Q. How can researchers evaluate this compound’s stability in biological matrices for reliable pharmacokinetic data?
Stability studies should simulate physiological conditions:
- Matrix compatibility : Spike this compound into plasma/serum; quantify degradation over 24h using LC-MS .
- Temperature/pH effects : Accelerated stability testing (e.g., 40°C, pH 2–9) to identify degradation thresholds .
Data Interpretation and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound studies?
Q. How can researchers ensure reproducibility when reporting this compound’s bioactivity across labs?
Follow standardized protocols:
- Detailed metadata : Document cell passage numbers, serum lot numbers, and instrument calibration dates .
- Positive controls : Include reference compounds (e.g., betulin for anti-cancer assays, ascorbic acid for antioxidant tests) .
Ethical and Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
